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Compound of Interest

Compound Name: Triacontyl hexacosanoate

Cat. No.: B081258

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
triacontyl hexacosanoate, a long-chain wax ester. The information presented herein is
essential for the identification, characterization, and quality control of this compound in
research and development settings. While specific experimental data for triacontyl
hexacosanoate is not readily available in the public domain, this guide compiles expected
spectroscopic characteristics based on the analysis of similar long-chain esters.

Chemical Structure and Properties

Triacontyl hexacosanoate (C56H11202) is an ester formed from hexacosanoic acid and
triacontanol. Its long, saturated hydrocarbon chains confer a waxy, nonpolar character.
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Caption: Chemical structure of triacontyl hexacosanoate.

Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and
Infrared (IR) spectroscopic data for triacontyl hexacosanoate. These values are based on
typical chemical shifts and absorption frequencies for long-chain saturated esters.

1H NMR Spectroscopy

Table 1: Predicted 1H NMR Chemical Shifts for Triacontyl Hexacosanoate (Solvent: CDCI3)

Chemical Shift L . .
Multiplicity Integration Assignment
(ppm)
~4.05 t 2H -O-CH2-
~2.28 t 2H -CH2-C(=0)O0-
~1.62 quint 2H -O-CH2-CH2-
~1.25 s (br) ~100H -(CH2)n-
~0.88 t 6H CH3-

13C NMR Spectroscopy

Table 2: Predicted 13C NMR Chemical Shifts for Triacontyl Hexacosanoate (Solvent: CDCI3)
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Chemical Shift (ppm) Assignment

~173.9 C=0

~64.4 -O-CH2-

~34.4 -CH2-C(=0)0-

~31.9 -(CH2)n- (terminal methylene on alcohol chain)
~29.7 -(CH2)n- (bulk methylene)

~29.3-29.6 -(CH2)n- (specific methylene groups)

~28.7 -O-CH2-CH2-

~25.9 -O-CH2-CH2-CH2-

~25.1 -CH2-CH2-C(=0)0-

~22.7 -(CH2)n- (terminal methylene on acid chain)
~14.1 CH3-

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for Triacontyl Hexacosanoate
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Wavenumber (cm-1) Intensity Assignment

C-H stretching (asymmetric

~2955, ~2918, ~2850 Strong and symmetric) of CH3 and
CH2
~1740 Strong C=0 stretching of the ester
] C-H bending (scissoring) of
~1472, ~1463 Medium
CH2
C-H bending (symmetric) of
~1377 Weak
CH3
~1175 Strong C-O stretching of the ester
) C-H rocking of long -(CH2)n-
~720 Medium

chain (n = 4)

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of long-
chain wax esters like triacontyl hexacosanoate.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of triacontyl hexacosanoate in 0.5-
0.7 mL of deuterated chloroform (CDCI3). The use of a high-purity solvent is crucial to avoid
interfering signals.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
signal dispersion, which is important for resolving the signals of the long alkyl chains.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional 1H NMR spectrum.

o Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a
sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
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o The spectral width should be set to cover the range of 0-10 ppm.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Alarger number of scans will be required compared to 1H NMR due to the lower natural
abundance of 13C.

o A spectral width of 0-200 ppm is appropriate.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectra to the
residual solvent peak (CDCI3: dH = 7.26 ppm, dC = 77.16 ppm) or an internal standard like
tetramethylsilane (TMS).

IR Spectroscopy

e Sample Preparation:

o Thin Film (Melt) Method: Place a small amount of the solid sample on a salt plate (e.g.,
NaCl or KBr). Gently heat the plate on a hot plate until the sample melts. Place a second
salt plate on top and press gently to create a thin film. Allow to cool before analysis.

o KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with anhydrous
potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture
into a transparent pellet using a hydraulic press.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment or the pure KBr pellet.
o Place the sample in the spectrometer and acquire the sample spectrum.

o Typically, spectra are collected over the range of 4000-400 cm-1. Co-adding multiple
scans (e.g., 16-32) improves the signal-to-noise ratio.
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o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a

wax ester.
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[https://www.benchchem.com/product/b081258#spectroscopic-data-of-triacontyl-
hexacosanoate-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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